5-Hydroxyphenanthridin-6-one
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Overview
Description
5-Hydroxyphenanthridin-6-one is a heterocyclic compound with a phenanthridinone skeleton. This compound is known for its significant biological activities and is a subject of interest in various fields of scientific research, including chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydroxyphenanthridin-6-one can be achieved through several methods. One common approach involves the direct carbonylation of o-alkenylanilines and o-phenylaniline derivatives using carbon monoxide, carbon dioxide, or triphosgene as the carbonyl source . Another method includes the copper-catalyzed intramolecular N-aryl bond-forming process from 2-phenylbenzamides under basic conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale carbonylation reactions, utilizing efficient catalysts and optimized reaction conditions to ensure high yields and purity .
Chemical Reactions Analysis
Types of Reactions: 5-Hydroxyphenanthridin-6-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Dichromate oxidation is a classical method used for the synthesis of phenanthridinones.
Reduction: Reduction reactions often involve the use of hydride donors such as sodium borohydride.
Substitution: Substitution reactions can be facilitated by using halogenated derivatives and appropriate catalysts.
Major Products: The major products formed from these reactions include various functionalized phenanthridinones, which can be further utilized in the synthesis of complex natural products and pharmaceuticals .
Scientific Research Applications
5-Hydroxyphenanthridin-6-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Hydroxyphenanthridin-6-one involves its interaction with molecular targets and pathways. For instance, derivatives of this compound have been shown to inhibit matrix metalloproteinases and induce the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, leading to the overexpression of antioxidant enzymes . This mechanism contributes to its neuroprotective effects against oxidative stress and metal-induced cell death .
Comparison with Similar Compounds
Phenanthridinone: Shares a similar skeleton but lacks the hydroxyl group at the 5-position.
Quinolin-2-one: Another heterocyclic compound with similar synthetic routes and applications.
5,6-Dihydrophenanthridine: Exhibits similar biological activities and is used in the synthesis of natural products and pharmaceuticals.
Uniqueness: 5-Hydroxyphenanthridin-6-one is unique due to its specific hydroxyl group, which enhances its biological activity and makes it a valuable compound in medicinal chemistry .
Properties
CAS No. |
7605-71-2 |
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Molecular Formula |
C13H9NO2 |
Molecular Weight |
211.22 g/mol |
IUPAC Name |
5-hydroxyphenanthridin-6-one |
InChI |
InChI=1S/C13H9NO2/c15-13-11-7-2-1-5-9(11)10-6-3-4-8-12(10)14(13)16/h1-8,16H |
InChI Key |
IDKSBAOQDSUATQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N(C2=O)O |
Origin of Product |
United States |
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